磺基-SMCC

概述

科学研究应用

磺基-SMCC 钠广泛应用于各种科学研究应用中:

化学: 用于合成生物偶联物和交联聚合物.

生物学: 用于抗体和酶的标记,保持其特异性.

医学: 用于开发靶向药物递送的抗体-药物偶联物.

工业: 应用于诊断试剂和生物传感器的生产.

作用机制

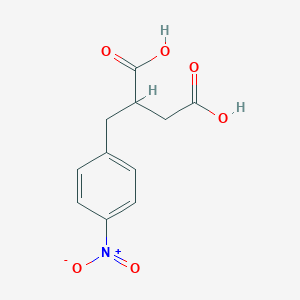

磺基-SMCC 钠通过在分子之间形成共价键发挥作用。 N-羟基琥珀酰亚胺酯基团与伯胺反应形成酰胺键,而马来酰亚胺基团与巯基反应形成硫醚键 . 这些反应使蛋白质和其他生物分子交联,促进稳定的生物偶联物的生成 .

生化分析

Biochemical Properties

Sulfo-SMCC contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group . The NHS ester reacts with primary amines at pH 7-9 to form stable amide bonds . The maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . This allows Sulfo-SMCC to interact with a variety of enzymes, proteins, and other biomolecules, facilitating the formation of complex structures .

Cellular Effects

For instance, it has been used to block sulfhydryl groups of cysteines in taxol-stabilized polymerized microtubules, preventing temporal end-to-end annealing of microtubules in vitro . This can dramatically affect the length distribution of the microtubules .

Molecular Mechanism

The molecular mechanism of Sulfo-SMCC involves the formation of covalent bonds with amine- and sulfhydryl-containing molecules . The NHS ester of Sulfo-SMCC reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds . This allows Sulfo-SMCC to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

Sulfo-SMCC has been shown to prevent the temporal end-to-end annealing of taxol-stabilized microtubules in vitro . This suggests that Sulfo-SMCC may have long-term effects on cellular function in laboratory settings .

Metabolic Pathways

Sulfo-SMCC is involved in the formation of covalent bonds with amine- and sulfhydryl-containing molecules, which can impact various metabolic pathways . Detailed information on the specific metabolic pathways that Sulfo-SMCC is involved in is currently limited.

Transport and Distribution

Sulfo-SMCC is soluble in water and many other aqueous buffers up to approximately 5 mg/mL . This solubility allows it to be transported and distributed within cells and tissues .

准备方法

合成路线和反应条件

磺基-SMCC 钠是在脱水剂(如二环己基碳二亚胺)存在下,通过使 N-羟基琥珀酰亚胺与 4-(N-马来酰亚胺甲基)环己烷-1-羧酸反应合成的 . 反应通常在有机溶剂(如二甲基甲酰胺或二甲基亚砜)中进行 . 然后通过重结晶或色谱法纯化产物。

工业生产方法

在工业环境中,this compound 钠的生产涉及使用与实验室环境中相似的反应条件进行大规模合成。 该过程针对更高的产量和纯度进行了优化,通常涉及用于精确控制反应参数的自动化系统 .

化学反应分析

反应类型

磺基-SMCC 钠经历了几种类型的化学反应:

取代反应: N-羟基琥珀酰亚胺酯基团与伯胺反应形成稳定的酰胺键.

加成反应: 马来酰亚胺基团与巯基反应形成稳定的硫醚键.

常见试剂和条件

形成的主要产物

相似化合物的比较

类似化合物

SMCC(琥珀酰亚胺基 4-(N-马来酰亚胺甲基)环己烷-1-羧酸酯): 结构相似,但缺少磺酸基团,因此水溶性较差.

磺基-EMCS(磺基琥珀酰亚胺基 4-(N-马来酰亚胺甲基)环己烷-1-羧酸酯): 另一种水溶性交联剂,具有相似的反应活性.

独特性

磺基-SMCC 钠的独特性在于其水溶性,使其能够在水性环境中使用,而无需使用有机溶剂 . 该特性使其在生物学应用中尤其有用,在这些应用中,保持蛋白质的天然状态至关重要 .

属性

CAS 编号 |

92921-24-9 |

|---|---|

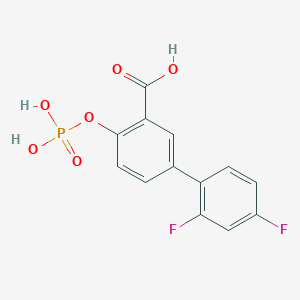

分子式 |

C16H18N2NaO9S |

分子量 |

437.4 g/mol |

IUPAC 名称 |

sodium;1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C16H18N2O9S.Na/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26;/h5-6,9-11H,1-4,7-8H2,(H,24,25,26); |

InChI 键 |

VRMVBDHSLMDJAD-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

92921-24-9 |

Pictograms |

Irritant |

同义词 |

4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic Acid 2,5-Dioxo-3-sulfo-1-pyrrolidinyl Ester, Sodium Salt; Sulfo-SMCC |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)